3h-Imidazo[4,5-c]pyridine-7-carbonitrile
Overview
Description
3H-Imidazo[4,5-c]pyridine-7-carbonitrile is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive research into their pharmacological potential .
Mechanism of Action
Target of Action
The primary targets of 3h-Imidazo[4,5-c]pyridine-7-carbonitrile are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . NF-kappaB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Mode of Action
This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites . This binding inhibits the enzymes’ activity, preventing them from phosphorylating NF-kappaB . As a result, the activation of NF-kappaB is suppressed, leading to changes in the transcription of DNA and affecting various cellular processes .
Biochemical Pathways
The inhibition of IKK-ε and TBK1 enzymes by this compound affects the NF-kappaB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Inhibition of this pathway can lead to decreased inflammation and immune response .
Pharmacokinetics
Imidazole-containing compounds are generally known for their broad range of chemical and biological properties, which can influence their pharmacokinetics .
Result of Action
The primary result of the action of this compound is the inhibition of the NF-kappaB signaling pathway . This can lead to a decrease in inflammation and immune response, which can be beneficial in conditions where these responses are overactive .
Preparation Methods
The synthesis of 3H-Imidazo[4,5-c]pyridine-7-carbonitrile can be achieved through various methods. One common approach involves the cyclization of pyridine-3,4-diamine with N,N-dimethylformamide in the presence of hexamethyldisilazane . Another method includes the use of carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring . Industrial production methods often involve the use of catalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
3H-Imidazo[4,5-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the imidazopyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3H-Imidazo[4,5-c]pyridine-7-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
3H-Imidazo[4,5-c]pyridine-7-carbonitrile can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its use as a proton pump inhibitor and aromatase inhibitor.
Imidazo[1,5-a]pyridine: Studied for its potential as a nonbenzodiazepine GABA receptor agonist.
Imidazo[1,2-a]pyridine: Evaluated for its antibacterial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural configuration, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities .
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYVPDVEYSWSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276797 | |
Record name | 3H-Imidazo[4,5-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-79-5 | |
Record name | 3H-Imidazo[4,5-c]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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